REACTION_SMILES
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[CH3:10][CH:11]1[CH2:12][NH:13][CH2:14][CH:15]([CH3:17])[CH2:16]1.[CH3:25][CH:26]1[CH2:27][NH:28][CH2:29][CH:30]([CH3:31])[O:32]1.[Cl:18][c:19]1[n:20][cH:21][cH:22][cH:23][n:24]1.[Cl:1][c:2]1[n:3][c:4]([CH3:9])[cH:5][c:6]([CH3:8])[n:7]1>>[c:2]1([N:13]2[CH2:12][CH:11]([CH3:10])[CH2:16][CH:15]([CH3:17])[CH2:14]2)[n:3][c:4]([CH3:9])[cH:5][c:6]([CH3:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNCC(C)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNCC(C)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)nc(Cl)n1
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Name
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Type
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product
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Smiles
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Cc1cc(C)nc(N2CC(C)CC(C)C2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |